

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1299112

[Get Quote](#)

An In-Depth Technical Guide to **4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde** CAS Number: 321432-05-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

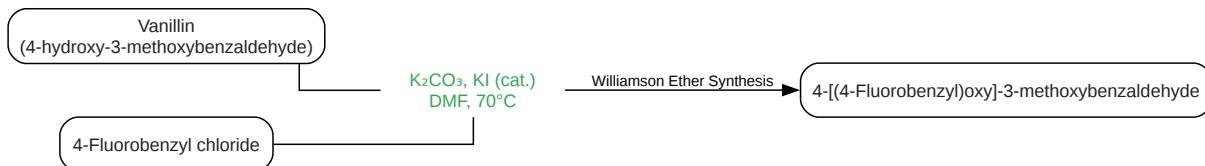
4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, which combines a vanillin core with a fluorinated benzyl moiety, makes it a strategic building block for the synthesis of complex organic molecules with potential therapeutic applications. The CAS number for this compound is 321432-05-7.[\[1\]](#)

The significance of this compound lies in the strategic incorporation of a fluorine atom. In medicinal chemistry, the introduction of fluorine is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The 4-fluorobenzyl group can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in the development of effective pharmaceuticals. [\[2\]](#) This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its use in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde** are summarized below. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source
CAS Number	321432-05-7	[1]
Molecular Formula	C ₁₅ H ₁₃ FO ₃	[1] [3]
Molecular Weight	260.26 g/mol	[1] [3]
Appearance	White solid	[3]
Melting Point	62–63 °C	[3]
IUPAC Name	4-[(4-fluorophenyl)methoxy]-3-methoxybenzaldehyde	[1]


Spectroscopic Data Interpretation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum would characteristically show signals for the aldehydic proton, aromatic protons on both rings, the benzylic methylene protons, and the methoxy protons. ¹³C NMR provides detailed information on the carbon framework.[\[1\]](#)[\[3\]](#)
- Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular mass (260.26 g/mol).[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include a strong C=O stretch for the aldehyde and C=O stretches for the ether and methoxy groups.[\[1\]](#)

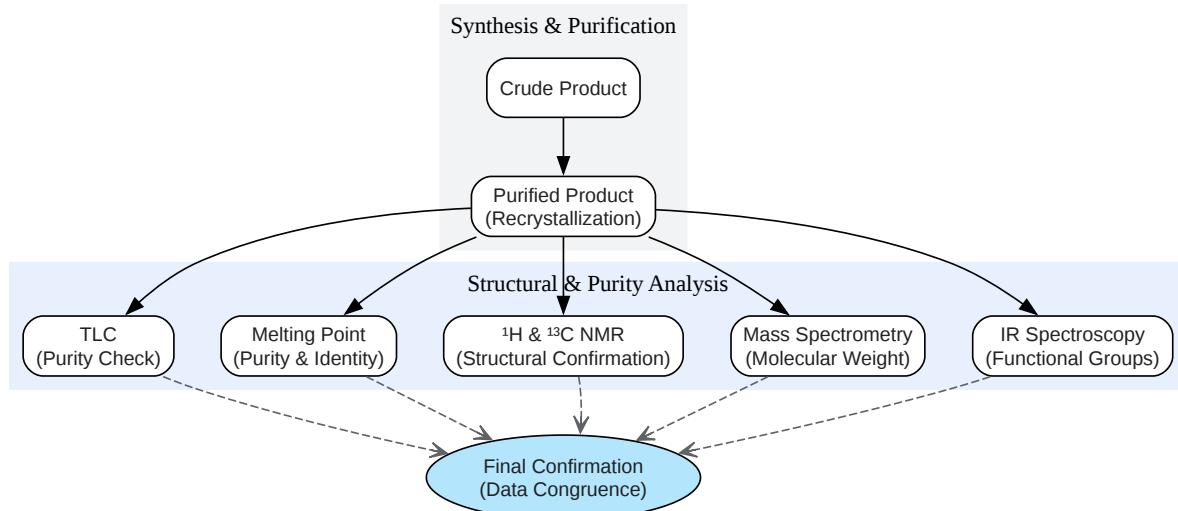
Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing **4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde** is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Williamson ether synthesis of the target compound.


Detailed Step-by-Step Experimental Protocol[3]

- Reagent Preparation: To a solution of vanillin (1 equivalent) in anhydrous Dimethylformamide (DMF), add anhydrous potassium carbonate (K_2CO_3 , 1 equivalent) and a catalytic amount of potassium iodide (KI).
 - Causality: Vanillin is the starting phenol. K_2CO_3 is a mild base used to deprotonate the hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion more reactive. KI acts as a catalyst; the iodide ion is a better nucleophile than chloride and can transiently replace the chloride on the benzyl halide via the Finkelstein reaction, creating a more reactive benzyl iodide intermediate.
- Reaction Initiation: Stir the mixture at 60°C for approximately 20 minutes to ensure complete formation of the phenoxide.
- Addition of Alkylating Agent: Add a solution of 4-fluorobenzyl chloride (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

- Reaction Progression: Heat the reaction mixture to 70°C and maintain for 22 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
 - Self-Validation: Monitoring by TLC allows for visual confirmation that the starting materials are being consumed and the product is being formed, ensuring the reaction proceeds to completion before workup.
- Workup and Extraction: After cooling, add water to the reaction mixture. This step quenches the reaction and dissolves the inorganic salts. Extract the aqueous layer with ethyl acetate multiple times.
 - Causality: The organic product is soluble in ethyl acetate, while the inorganic byproducts remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.[\[3\]](#)

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures the reliability of the results.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

Applications in Drug Discovery and Medicinal Chemistry

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde serves as a versatile intermediate in the synthesis of novel bioactive compounds. Its structure is a valuable scaffold that can be further elaborated to target a wide range of biological systems.

- **Scaffold for Biologically Active Molecules:** The aldehyde functional group is a reactive handle that can be readily converted into other functionalities (e.g., amines, alcohols, carboxylic acids) or used in condensation reactions to build more complex molecular architectures. A notable application is its use in the synthesis of novel coumarin hybrids that have demonstrated activity against both drug-sensitive and drug-resistant neuroblastoma cells.[\[3\]](#)

- Role of the Fluorobenzyl Moiety: The introduction of a fluorine atom onto the benzyl ring is a key strategic decision in medicinal chemistry. The C-F bond is highly stable, which can block metabolic attack at that position, thereby increasing the half-life of a drug. Furthermore, fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[2] This makes the title compound a valuable precursor for creating drug candidates with enhanced pharmacokinetic profiles.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling **4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde**.

- Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows[1]:
 - Harmful if swallowed (Acute toxicity, oral)
 - Harmful in contact with skin (Acute toxicity, dermal)
 - Causes skin irritation
 - Causes serious eye irritation
 - Harmful if inhaled (Acute toxicity, inhalation)
 - May cause respiratory irritation
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[4][5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]

- Skin: Wash off immediately with soap and plenty of water.[4]
- Inhalation: Move to fresh air.[4]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[7]

Conclusion

4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is more than just a chemical intermediate; it is a strategically designed building block for the advancement of pharmaceutical research. Its synthesis is straightforward, and its structure is ripe for chemical modification. The presence of the fluorobenzyl group provides a distinct advantage for developing drug candidates with improved metabolic stability and efficacy. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable compound into their drug discovery and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde | C15H13FO3 | CID 737536 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1299112#4-4-fluorobenzyl-oxy-3-methoxybenzaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com